molecular formula C22H19N3OS B2639901 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide CAS No. 922696-95-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide

Cat. No.: B2639901
CAS No.: 922696-95-5
M. Wt: 373.47
InChI Key: KYSZOQXTOHLGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide is a synthetic small molecule featuring a benzimidazole core linked to a benzamide scaffold via a phenyl bridge, with a strategic ethylthio substitution. This structure places it within a class of compounds that have demonstrated significant potential in pharmacological research, particularly in the fields of oncology and infectious diseases. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry due to its similarity to purine bases, allowing it to interact with a variety of enzymatic targets . Key Research Applications and Potential While specific biological data for this compound is not yet published in the available literature, its structural analogs provide strong evidence of its research value. Benzimidazole-benzamide hybrids are extensively investigated for their antiproliferative activity . For instance, closely related compounds have shown potent efficacy against human colorectal carcinoma cell lines (HCT116), with some derivatives exhibiting IC50 values lower than the standard chemotherapeutic agent 5-FU . The structural flexibility of this class allows researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer types. Furthermore, the core scaffold suggests potential for antimicrobial research . Analogous molecules have displayed broad-spectrum activity against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Klebsiella pneumoniae ), and fungal strains (e.g., Candida albicans ), making them valuable leads in the fight against multi-drug resistant pathogens . The ethylthio moiety may influence electronic properties and lipophilicity, potentially enhancing membrane permeability and target engagement. Handling and Usage This product is intended For Research Use Only . It is strictly not for diagnostic or therapeutic procedures, nor for human consumption. Researchers should handle the material with appropriate precautions, using personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-2-27-18-13-9-16(10-14-18)22(26)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSZOQXTOHLGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole core, which is then coupled with a phenyl ring through a suitable linker

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Halogenated derivatives can be used as starting materials for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing benzimidazole structures exhibit promising anticancer activities. N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide is no exception and has been investigated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of this compound on several leukemia cell lines, including CCRF-CEM and K-562. The compound demonstrated significant inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific cellular pathways associated with apoptosis and cell cycle regulation. Further studies are needed to elucidate these mechanisms fully.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications.

Research Findings

  • Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal activities. The ethylthio group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Other Biological Activities

The compound's structural characteristics suggest potential activities beyond anticancer and antimicrobial effects:

  • Anti-inflammatory Properties : Benzimidazole derivatives are often explored for their anti-inflammatory effects, which could make this compound relevant in treating inflammatory diseases.
  • Antioxidant Activity : Preliminary studies indicate that similar compounds may possess antioxidant properties, contributing to their therapeutic profiles in various diseases related to oxidative stress .

Summary of Applications

Application AreaPotential EffectsReferences
AnticancerCytotoxicity against leukemia cell lines
AntimicrobialPossible antibacterial and antifungal activity
Anti-inflammatoryPotential reduction in inflammation
AntioxidantMay combat oxidative stress

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physical and Structural Properties of Selected Analogues

Compound Name Core Structure Substituents Melting Point (°C) Key Biological Activity References
Target Compound Benzimidazole-Benzamide 4-(Ethylthio)phenyl Not reported Not reported -
(E)-N-(2-hydroxyphenyl)benzamide (14) Benzimidazole-Chalcone 2-Hydroxyphenyl >300 Anticancer (TP53 upregulation)
HBK4 Benzimidazole-Sulfonamide 4-Sulfonamidophenyl Not reported Anthelmintic
3-((1H-Benzo[d]imidazol-2-yl)methyl)-thiazolidinone Thiazolidinone-Benzimidazole 5-Arylidene, 2-phenyl Not reported Antimicrobial

Table 2: Substituent Effects on Activity

Substituent Type Example Compound Observed Impact on Activity
Hydroxy (phenolic) Compound 14 () Enhanced solubility; potential ROS generation in cancer cells
Sulfonamide HBK4 () Enzyme inhibition via sulfonamide-protein interactions
Ethylthio Target Compound Likely modulates lipophilicity and membrane permeability

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide, a compound with the CAS number 922696-95-5, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3OSC_{22}H_{19}N_{3}OS, with a molecular weight of 373.5 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

PropertyValue
CAS Number922696-95-5
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

  • Mechanism of Action : The compound's mechanism appears to involve the inhibition of key proteins that facilitate tumor growth, such as histone deacetylases (HDAC) and thymidylate synthase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Case Studies : A study published in PubChem highlighted the effectiveness of similar benzimidazole derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • In vitro Studies : Research evaluating the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Mechanism : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its antioxidant capabilities:

  • Oxidative Stress Reduction : Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Biological Evaluation : A comprehensive evaluation demonstrated that the compound could enhance cellular antioxidant defenses, contributing to its potential therapeutic benefits .

Q & A

Q. What approaches assess compound stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13, heat (40–60°C), and light (ICH Q1B guidelines). Analyze degradation products via LC-MS . Plasma stability : Incubate with mouse/human plasma (37°C, 1–24 hours) and measure parent compound remaining by UPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.